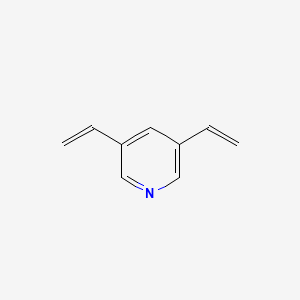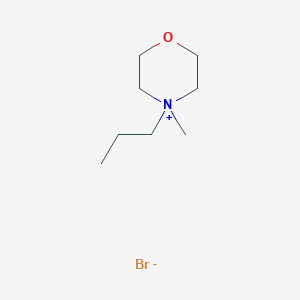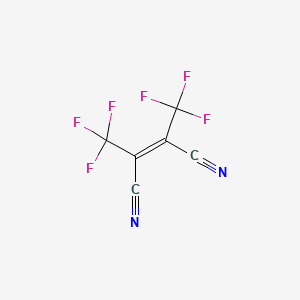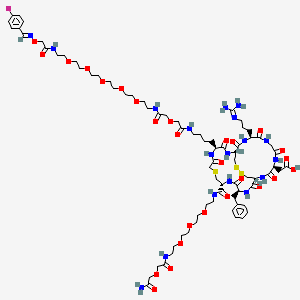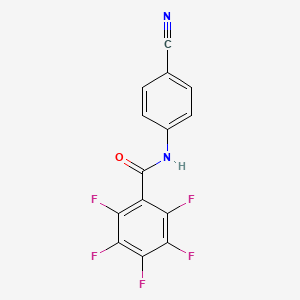
2,3,4,5,6-Pentafluoro-N-(4-cyanophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5,6-Pentafluoro-N-(4-cyanophenyl)benzamide is a fluorinated aromatic compound with the molecular formula C14H5F5N2O This compound is characterized by the presence of five fluorine atoms attached to the benzene ring and a cyanophenyl group attached to the amide nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluoro-N-(4-cyanophenyl)benzamide typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with 4-cyanophenylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5,6-Pentafluoro-N-(4-cyanophenyl)benzamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The amide group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.
Reduction: 2,3,4,5,6-Pentafluoro-N-(4-aminophenyl)benzamide.
Oxidation: 2,3,4,5,6-Pentafluorobenzoic acid derivatives.
Applications De Recherche Scientifique
2,3,4,5,6-Pentafluoro-N-(4-cyanophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying protein-ligand interactions.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mécanisme D'action
The mechanism of action of 2,3,4,5,6-Pentafluoro-N-(4-cyanophenyl)benzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyano group can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4,5,6-Pentafluorobenzamide
- 2,3,4,5,6-Pentafluoro-N-(4-fluorophenyl)benzamide
- 2,3,4,5,6-Pentafluoro-N-(2-methylcyclohexyl)benzamide
- 2,3,4,5,6-Pentafluoro-N,N-diisopropylbenzamide
Uniqueness
2,3,4,5,6-Pentafluoro-N-(4-cyanophenyl)benzamide is unique due to the presence of both the pentafluorobenzene ring and the cyanophenyl group. This combination imparts distinct chemical and physical properties, such as high stability, lipophilicity, and the ability to form specific interactions with biological targets. These properties make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H5F5N2O |
|---|---|
Poids moléculaire |
312.19 g/mol |
Nom IUPAC |
N-(4-cyanophenyl)-2,3,4,5,6-pentafluorobenzamide |
InChI |
InChI=1S/C14H5F5N2O/c15-9-8(10(16)12(18)13(19)11(9)17)14(22)21-7-3-1-6(5-20)2-4-7/h1-4H,(H,21,22) |
Clé InChI |
LBIGKRHOMIHRLV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





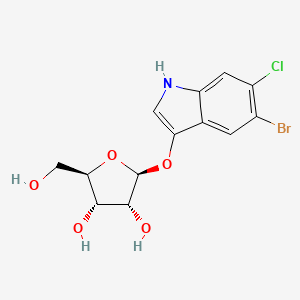
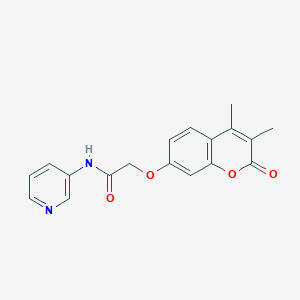
![Triethyl[(6-methoxybicyclo[4.1.0]hept-3-en-1-yl)oxy]silane](/img/structure/B14136445.png)

